

# N-Nitrosodiisopropylamine (NDIPA): A Comprehensive Technical Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **N-Nitrosodiisopropylamine**

Cat. No.: **B026092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**N-Nitrosodiisopropylamine (NDIPA)** is a member of the N-nitrosamine class of compounds, which are recognized as a "cohort of concern" due to their potential mutagenic and carcinogenic properties.<sup>[1][2]</sup> The presence of nitrosamine impurities, including NDIPA, in pharmaceutical products has become a significant focus for regulatory agencies and the pharmaceutical industry, leading to product recalls and the implementation of stringent risk assessment strategies.<sup>[3][4]</sup> This review provides an in-depth analysis of the current research on NDIPA, covering its chemical properties, synthesis, analytical detection, metabolism, toxicology, and the regulatory landscape.

## Chemical and Physical Properties

NDIPA is an organic compound with the chemical formula C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O.<sup>[5]</sup> It is described as an off-white to pale yellow solid or a colorless to light yellow oily liquid with a pungent odor.<sup>[5][6][7]</sup> It is soluble in organic solvents like benzene, chloroform, and methanol, but insoluble in water.<sup>[5][6]</sup> NDIPA is an unstable compound that can decompose upon exposure to heat or light.<sup>[5]</sup>

Table 1: Chemical and Physical Properties of **N-Nitrosodiisopropylamine**

| Property          | Value                                                                   | Reference                                                   |
|-------------------|-------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 601-77-4                                                                | <a href="#">[6]</a>                                         |
| Molecular Formula | C6H14N2O                                                                | <a href="#">[6]</a> <a href="#">[8]</a>                     |
| Molecular Weight  | 130.19 g/mol                                                            | <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Appearance        | Off-white to pale yellow solid or colorless to light yellow oily liquid | <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Boiling Point     | 194.5 °C                                                                | <a href="#">[7]</a>                                         |
| Melting Point     | >300 °C                                                                 | <a href="#">[6]</a> <a href="#">[7]</a>                     |
| Density           | 0.9422 g/cm <sup>3</sup>                                                | <a href="#">[6]</a>                                         |
| Water Solubility  | 13.02 g/L (at 24 °C)                                                    | <a href="#">[6]</a>                                         |
| Vapor Pressure    | 0.26 mmHg                                                               | <a href="#">[7]</a>                                         |
| IUPAC Name        | N,N-di(propan-2-yl)nitrous amide                                        | <a href="#">[7]</a>                                         |

## Synthesis of N-Nitrosodiisopropylamine

NDIPA is typically synthesized in the laboratory through the nitrosation of diisopropylamine.[\[5\]](#) This reaction involves treating diisopropylamine with a nitrosating agent, such as nitrous acid (formed *in situ* from a nitrite salt and a strong acid) or tert-butyl nitrite.[\[5\]](#)[\[9\]](#) The general principle of N-nitrosamine formation involves the reaction of a secondary or tertiary amine with a nitrosating agent under acidic conditions.[\[4\]](#)



[Click to download full resolution via product page](#)

**Figure 1:** General Synthesis Pathway for NDIPA.

One documented method for the synthesis of various N-nitroso compounds, including presumably NDIPA, involves the use of tert-butyl nitrite (TBN) under solvent-free conditions.[9] This approach is noted for its efficiency, broad substrate scope, and mild reaction conditions that are tolerant of sensitive functional groups.[9]

## Analytical Methodologies

The detection and quantification of NDIPA at trace levels in pharmaceutical products and other matrices require highly sensitive and selective analytical methods.[10][11] The low acceptable intake limits for nitrosamines necessitate analytical techniques with low detection and quantification capabilities.[10] Commonly employed methods include gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).[10][11]

Table 2: Analytical Methods for **N-Nitrosodiisopropylamine** Detection

| Analytical Technique | Description                                             | Application                                                            | Reference |
|----------------------|---------------------------------------------------------|------------------------------------------------------------------------|-----------|
| LC-HRMS              | Liquid Chromatography-High Resolution Mass Spectrometry | Detection and quantification in various pharmaceutical drugs.          | [10]      |
| GC-MS/MS             | Gas Chromatography-Tandem Mass Spectrometry             | General method for the control of six common N-nitrosamine impurities. | [10]      |
| LC-MS/MS             | Liquid Chromatography-Tandem Mass Spectrometry          | Quantitation of NDIPA and other nitrosamines in sartans.               | [12]      |
| HS-GC-MS             | Headspace-Gas Chromatography-Mass Spectrometry          | Alternative general method for nitrosamine impurity control.           | [10]      |

The United States Pharmacopeia (USP) General Chapter <1469> provides standardized procedures for the analysis of nitrosamine impurities, including NDIPA, in pharmaceuticals.[12] For instance, Procedure 1 utilizes LC-HRMS for the quantification of seven nitrosamines, including NDIPA, in specific sartan drugs.[12] Procedure 3 employs LC-MS/MS for the quantification of six nitrosamines, also including NDIPA, in a range of sartans.[12]

## Metabolism and Toxicology

N-nitrosamines, including NDIPA, are not genotoxic themselves but require metabolic activation to exert their carcinogenic effects.[2][13] This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2][13] The key initial step is the  $\alpha$ -hydroxylation of one of the alkyl chains.[14] This process is crucial for the formation of mutagens from N-nitrosamines.[14]

The  $\alpha$ -hydroxylation of NDIPA leads to the formation of an unstable  $\alpha$ -hydroxy-nitrosamine, which then spontaneously decomposes to form an electrophilic diazonium ion. This highly

reactive intermediate can then alkylate DNA, leading to the formation of DNA adducts, which are critical in initiating the carcinogenic process.[13][15]



[Click to download full resolution via product page](#)

**Figure 2:** Proposed Metabolic Activation Pathway of NDIPA.

NDIPA is classified as a genotoxic and carcinogenic substance.[3] It is a confirmed carcinogen with experimental carcinogenic and tumorigenic data.[6] Studies using human lymphoblastoid TK6 cells have been employed to evaluate the genotoxicity of various nitrosamines, including NDIPA.[1][15] In one such study, the genotoxic potency of six nitrosamine impurities was ranked, with NDIPA showing lower potency compared to others like N-

nitrosomethylphenylamine (NMPA) and N-nitrosodiethylamine (NDEA).<sup>[1]</sup> The ranking was as follows: NMPA > NDEA ≈ NEIPA > NMBA > NDBA ≈ NDIPA.<sup>[1][15]</sup>

A comparative in vivo study in mice demonstrated that N-nitrosoethylisopropylamine (NEIPA) exhibited significantly greater mutagenicity and DNA damage potential than NDIPA.<sup>[14]</sup> This difference is attributed to the presence of an additional  $\alpha$ -hydrogen in NEIPA, reinforcing the importance of the  $\alpha$ -hydroxylation pathway in the mutagenicity of nitrosamines.<sup>[14]</sup>

## Quantitative Toxicological Data

The toxicological profile of NDIPA has been established through various studies. It is considered moderately toxic by ingestion.<sup>[6]</sup>

Table 3: Quantitative Toxicological Data for **N-Nitrosodiisopropylamine**

| Parameter    | Value                                                                       | Species         | Route    | Reference               |
|--------------|-----------------------------------------------------------------------------|-----------------|----------|-------------------------|
| LD50         | 850 mg/kg                                                                   | Rat             | Oral     | <a href="#">[6]</a>     |
| Genotoxicity | Lower potency<br>relative to other<br>nitrosamines<br>(e.g., NDEA,<br>NMPA) | Human TK6 cells | In vitro | <a href="#">[1][15]</a> |
| Mutagenicity | Lower potency<br>relative to NEIPA                                          | Mouse           | In vivo  | <a href="#">[14]</a>    |

## Risk Assessment

Due to the carcinogenic potential of nitrosamines, regulatory authorities worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate stringent risk assessments for these impurities in pharmaceutical products.<sup>[4][16]</sup> The risk assessment process involves identifying potential sources of nitrosamine contamination, evaluating the risk, and implementing control strategies to mitigate any identified risks.<sup>[16][17]</sup>

For NDIPA, the U.S. FDA has established an Acceptable Intake (AI) limit of 1500 ng/day for it as a drug substance-related impurity (NDSRI).<sup>[18]</sup> This limit is based on a lifetime cancer risk

and is used to ensure patient safety.[17]



[Click to download full resolution via product page](#)

**Figure 3:** General Workflow for Nitrosamine Risk Assessment.

## Experimental Protocols

Example Protocol: In Vitro Micronucleus Assay for Genotoxicity Assessment

This protocol is a generalized representation based on methodologies described for assessing the genotoxicity of nitrosamines in human TK6 cells.[1][15]

- Cell Culture:
  - Maintain human lymphoblastoid TK6 cells (transduced with human CYP2A6 for metabolic activation) in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  - Culture cells at 37°C in a humidified atmosphere with 5% CO2.
- Treatment:
  - Seed the TK6 cells at a specific density (e.g.,  $2 \times 10^5$  cells/mL) in culture plates.
  - Prepare a stock solution of NDIPA in a suitable solvent (e.g., DMSO).
  - Treat the cells with a range of concentrations of NDIPA for a defined period (e.g., 24 hours). Include a vehicle control (solvent only) and a positive control.
- Micronucleus Staining and Analysis:
  - After the treatment period, harvest the cells by centrifugation.
  - Lyse the cells using a hypotonic solution containing a nuclear stain (e.g., propidium iodide) and a non-ionic detergent.
  - Analyze the samples using a flow cytometer to quantify the frequency of micronuclei in the cell population. An increase in micronucleus frequency indicates potential clastogenic or aneuploidogenic effects.
- Data Analysis:
  - Calculate the percentage of micronucleated cells for each treatment group.
  - Perform statistical analysis to determine if there is a significant, dose-dependent increase in micronucleus formation compared to the vehicle control.

## Conclusion

**N-Nitrosodiisopropylamine** is a significant N-nitrosamine impurity that requires careful monitoring and control, particularly within the pharmaceutical industry. Its confirmed carcinogenic and genotoxic properties, although potentially less potent than some other nitrosamines, necessitate a thorough understanding of its chemical behavior, metabolic activation, and toxicological profile. The development and validation of sensitive analytical methods are crucial for ensuring that human exposure to NDIPA remains below the established acceptable intake limits. Ongoing research and robust risk assessment strategies are essential to mitigate the potential health risks associated with this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Genotoxicity evaluation of nitrosamine impurities using human TK6 cells transduced with cytochrome P450s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrosamines crisis in pharmaceuticals – Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitrosamine Impurities Risk Assessment [mavenrs.com]
- 5. chembk.com [chembk.com]
- 6. N-NITROSO-DI-ISO-PROPYLAMINE | 601-77-4 [chemicalbook.com]
- 7. Nitrosodiisopropylamine | C6H14N2O | CID 11758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 12. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. Genotoxicity assessments of N-nitrosoethylisopropylamine (NEIPA) and N-nitrosodiisopropylamine (NDIPA) in the C57BL/6J mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nitrosamines New WHO Guidance Provides Expanded Risk Assessment Considerations [pharmaceuticalonline.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. veeprho.com [veeprho.com]
- To cite this document: BenchChem. [N-Nitrosodiisopropylamine (NDIPA): A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026092#literature-review-of-n-nitrosodiisopropylamine-research]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)